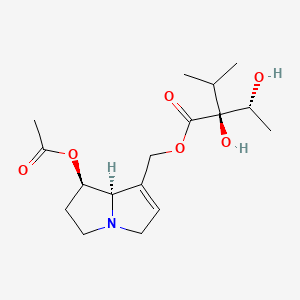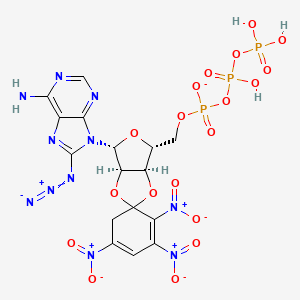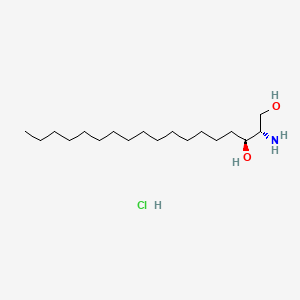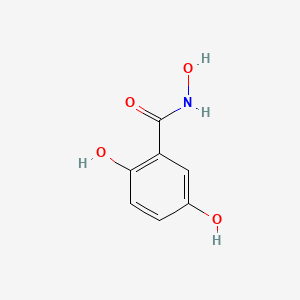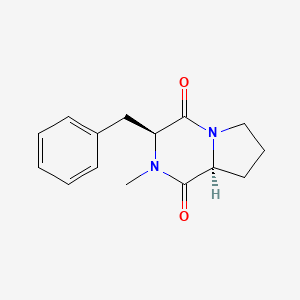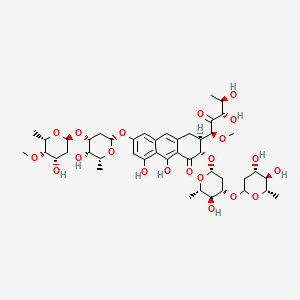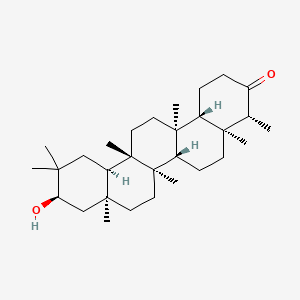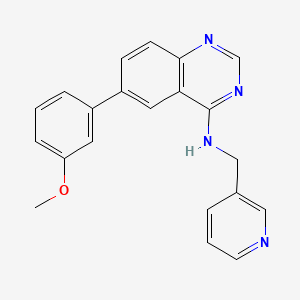
6-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Anticancer Potential
6-(3-Methoxyphenyl)-N-(3-Pyridinylmethyl)-4-Quinazolinamine and its derivatives have been extensively studied for their anticancer properties. For example, 2-aryl-6-substituted quinazolinones, which include derivatives of the compound , have demonstrated potent anti-cancer activities. These compounds are being developed based on their effectiveness as anti-tubulin agents, showing promise as potential cancer therapies (Hour et al., 2013). Additionally, the compound JJC-1, closely related to 6-(3-Methoxyphenyl)-N-(3-Pyridinylmethyl)-4-Quinazolinamine, has shown significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells (Hour et al., 2007).
Anti-tuberculosis Activity
Some derivatives of 6-(3-Methoxyphenyl)-N-(3-Pyridinylmethyl)-4-Quinazolinamine have shown promising anti-tuberculosis activity. Compounds such as 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine have been synthesized and evaluated against Mycobacterium tuberculosis, with some showing significant activity at various concentrations (Maurya et al., 2013).
Analgesic and Anti-Inflammatory Properties
Quinazolinone derivatives, including those structurally related to 6-(3-Methoxyphenyl)-N-(3-Pyridinylmethyl)-4-Quinazolinamine, have been explored for their analgesic and anti-inflammatory activities. Compounds synthesized for this purpose have shown promising results in animal models, indicating potential therapeutic applications in pain management and inflammation control (Alagarsamy et al., 2011).
Molecular Docking and Drug Development
Studies involving molecular docking and dynamics have been conducted on quinazolinone derivatives to understand their binding affinities and interactions with biological targets. This research is crucial in drug development, particularly in identifying new antimicrobial agents and exploring their mechanisms of action (Sarkar et al., 2021).
Propiedades
Fórmula molecular |
C21H18N4O |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H18N4O/c1-26-18-6-2-5-16(10-18)17-7-8-20-19(11-17)21(25-14-24-20)23-13-15-4-3-9-22-12-15/h2-12,14H,13H2,1H3,(H,23,24,25) |
Clave InChI |
LFOQBXJAFVJUTK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



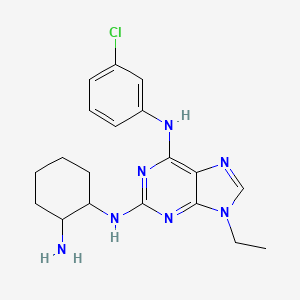


![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
